molecular formula C37H55N5O10 B10852060 Nocardimicin A

Nocardimicin A

Cat. No.: B10852060
M. Wt: 729.9 g/mol
InChI Key: LGOZXNLEMXJIMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nocardimicin A involves a series of complex steps, including the formation of its core structure through nonribosomal peptide synthetase (NRPS) pathways. The key steps include the incorporation of specific amino acids and the formation of a β-lactam ring. The process typically involves the use of bifunctional thioesterase enzymes, such as NocTE, which control the generation of products with high stereochemical purity .

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. The actinomycete Nocardia sp. is cultured under specific conditions to optimize the yield of this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Nocardimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the 2’-amine group to form the oxime moiety, which is a rare functional group in natural products .

Common Reagents and Conditions:

    Oxidation: The oxidation of the 2’-amine group is typically carried out using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the desired transformation.

Major Products: The major product formed from these reactions is this compound itself, with its unique oxime moiety and β-lactam ring structure .

Scientific Research Applications

Nocardimicin A has a wide range of scientific research applications:

Comparison with Similar Compounds

    Nocardimicin B: Another member of the nocardimicin family with similar siderophore properties.

    Nocardimicin C: Contains structural similarities but differs in its biological activity.

    Nocardimicin D: Shares the β-lactam ring structure but has different functional groups.

Uniqueness: Nocardimicin A is unique due to its rare oxime moiety and its specific inhibition of the muscarinic M3 receptor. This distinguishes it from other nocardimicins and similar β-lactam antibiotics, making it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C37H55N5O10

Molecular Weight

729.9 g/mol

IUPAC Name

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxododecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate

InChI

InChI=1S/C37H55N5O10/c1-4-5-6-7-8-9-10-21-32(25(2)33(45)38-28-18-13-16-23-42(50)36(28)47)52-37(48)29(19-14-15-22-41(49)26(3)43)39-34(46)30-24-51-35(40-30)27-17-11-12-20-31(27)44/h11-12,17,20,24-25,28-29,32,44,49-50H,4-10,13-16,18-19,21-23H2,1-3H3,(H,38,45)(H,39,46)

InChI Key

LGOZXNLEMXJIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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